N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
This compound is a pyrano[2,3-c]pyridine derivative featuring a 3,4-dimethoxyphenyl carboxamide group, a hydroxymethyl substituent at position 5, and an imino group at position 2. Its molecular framework combines aromatic methoxy groups with a fused pyranopyridine core, making it structurally distinct among heterocyclic compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-10-17-13(11(9-23)8-21-10)7-14(18(20)27-17)19(24)22-12-4-5-15(25-2)16(6-12)26-3/h4-8,20,23H,9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSLKAFQNYVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups. The presence of the hydroxymethyl and methoxy groups is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives of pyrano[2,3-c]pyridine have shown effectiveness against various bacterial strains. The hydroxymethyl group is particularly noted for its role in enhancing antibacterial activity, possibly through mechanisms involving cell wall synthesis inhibition or disruption of metabolic pathways .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest, which can be attributed to the imino and carboxamide functionalities .
Immunosuppressive Effects
There is emerging evidence that certain derivatives of this compound may possess immunosuppressive properties. Compounds structurally related to iminosugars have shown promise in modulating immune responses, which could be beneficial in conditions such as autoimmune diseases or organ transplantation .
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of related pyrano compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with hydroxymethyl substitutions exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced potency due to structural modifications .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced significant cytotoxicity at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .
- Immunomodulatory Effects : A recent investigation into the immunosuppressive capabilities of related compounds revealed that they could inhibit T-cell proliferation in vitro, indicating potential therapeutic applications in managing immune-mediated diseases .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide exhibit notable antimicrobial activity. A study published in ResearchGate highlights the synthesis and evaluation of various 2-(N-R-phenyl) imino derivatives of pyrano[2,3-c]pyridine, which showed promising results against a range of microbial strains. The presence of the hydroxymethyl and methoxy groups is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy against pathogens .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Research indicates that pyrano[2,3-c]pyridine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. Further studies are required to elucidate the specific pathways affected by this compound and to evaluate its effectiveness across different cancer cell lines.
Drug Design and Development
Lead Compound for New Therapeutics
The unique molecular structure of this compound positions it as a lead compound in drug development. Its ability to interact with biological targets can be leveraged to design new drugs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties.
Potential as a Scaffold for Synthesis
The compound can serve as a scaffold for synthesizing novel derivatives with enhanced biological activity. By modifying functional groups or substituents on the pyrano[2,3-c]pyridine framework, researchers can explore a library of compounds that may exhibit superior antimicrobial or anticancer properties.
In a study evaluating the antimicrobial efficacy of synthesized pyrano[2,3-c]pyridine derivatives, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structural analogues of the target compound, highlighting substituent variations and physicochemical properties:
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves water solubility compared to ethyl- or chlorine-substituted analogues .
- Stability: The imino group (C=N) in the target compound may render it susceptible to hydrolysis under acidic conditions, whereas the ethylphenyl analogue () exhibits greater stability due to reduced electrophilicity .
Q & A
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Parallel Synthesis : Generate a library of analogs with variations in the dimethoxyphenyl, hydroxymethyl, and methyl groups.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity and prioritize synthetic efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
